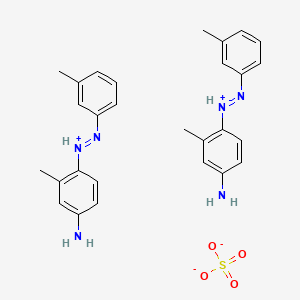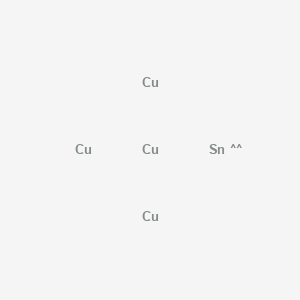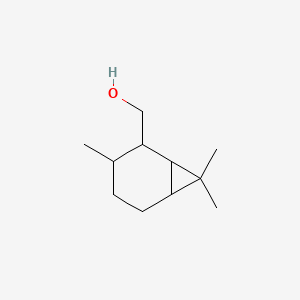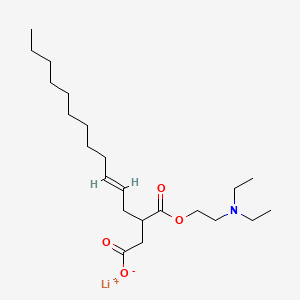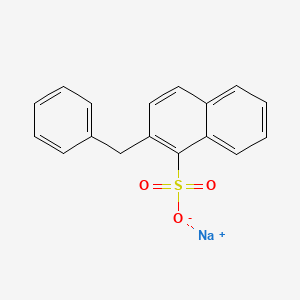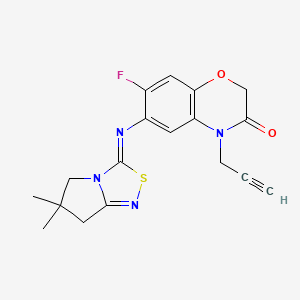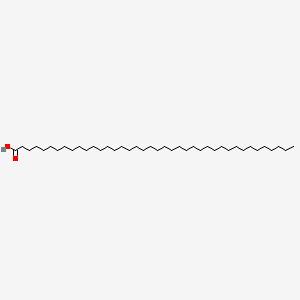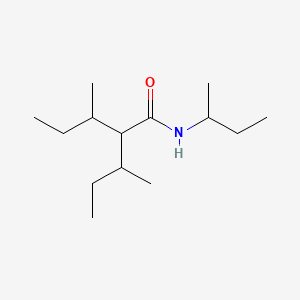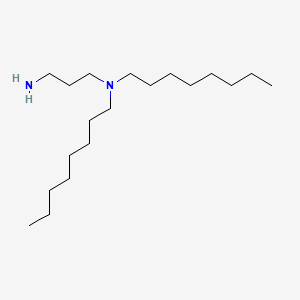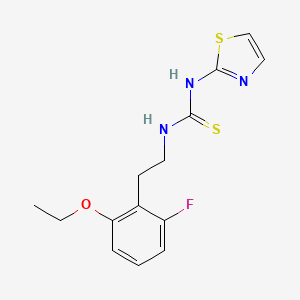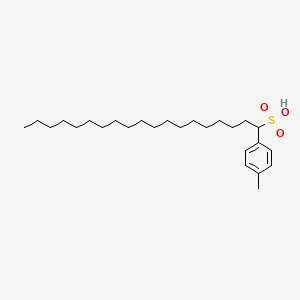
Octadecylxylenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecylxylenesulphonic acid, also known as 2,3-dimethyl-6-octadecylbenzenesulfonic acid, is an organic compound with the molecular formula C26H46O3S. It is a sulfonic acid derivative characterized by a long alkyl chain attached to a benzene ring with two methyl groups. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecylxylenesulphonic acid typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene to introduce the octadecyl group, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecylxylenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Octadecylxylenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of octadecylxylenesulphonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the sulfonic acid group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: A simpler sulfonic acid with a single methyl group on the benzene ring.
Benzenesulfonic acid: Lacks the alkyl chain and methyl groups, making it less hydrophobic.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain.
Uniqueness
Octadecylxylenesulphonic acid is unique due to its long alkyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and solubilizing agents.
Eigenschaften
CAS-Nummer |
55121-81-8 |
|---|---|
Molekularformel |
C26H46O3S |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
1-(4-methylphenyl)nonadecane-1-sulfonic acid |
InChI |
InChI=1S/C26H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25/h20-23,26H,3-19H2,1-2H3,(H,27,28,29) |
InChI-Schlüssel |
GKAGWLBTBZPXEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


